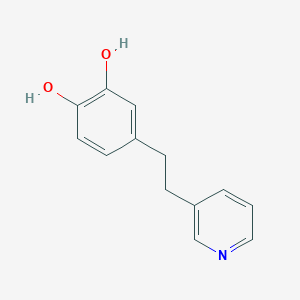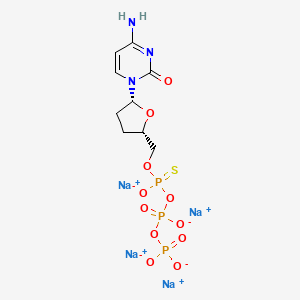![molecular formula C20H21N3O4 B13811477 2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fradafiban is a small molecule that functions as a glycoprotein IIb/IIIa receptor antagonist. It is primarily investigated for its potential use in treating conditions such as angina by inhibiting platelet aggregation, which can lead to embolism .
Méthodes De Préparation
Fradafiban is synthesized through a series of chemical reactions. The synthetic route involves the preparation of lefradafiban, an orally active prodrug, which is then metabolized to fradafiban. The synthesis of lefradafiban involves the substitution of pyrrolidin-2-one at specific positions with various functional groups .
Analyse Des Réactions Chimiques
Fradafiban undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Fradafiban has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study glycoprotein IIb/IIIa receptor antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation.
Medicine: Explored for its potential in treating angina and preventing embolism.
Industry: Utilized in the development of new therapeutic agents targeting platelet aggregation
Mécanisme D'action
Fradafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This binding inhibits the final pathway of platelet aggregation, thereby preventing the formation of emboli. The molecular targets involved include integrin alpha-IIb and integrin beta-3 .
Comparaison Avec Des Composés Similaires
Fradafiban is compared with other glycoprotein IIb/IIIa receptor antagonists such as lefradafiban. While lefradafiban is an orally active prodrug, fradafiban is the active form that exerts the therapeutic effects. Other similar compounds include eptifibatide and tirofiban, which also target the glycoprotein IIb/IIIa receptor but differ in their chemical structure and pharmacokinetics .
Propriétés
Formule moléculaire |
C20H21N3O4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16+/m0/s1 |
Clé InChI |
IKZACQMAVUIGPY-JKSUJKDBSA-N |
SMILES isomérique |
C1[C@H](C(=O)N[C@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
SMILES canonique |
C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



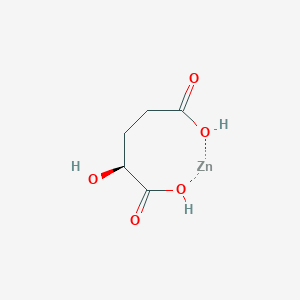



![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
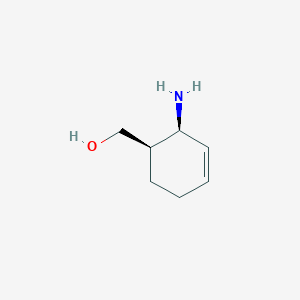
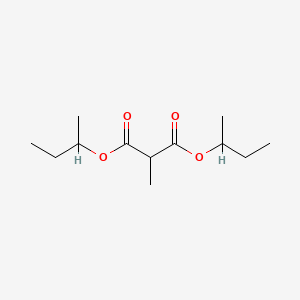
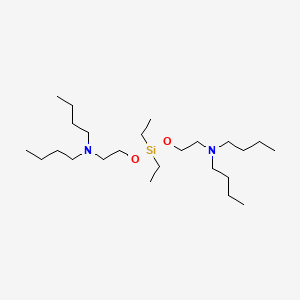
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)

